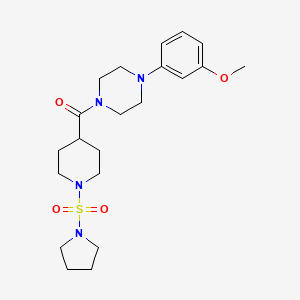

![molecular formula C17H23N3O3S B2665184 1-(4-(3-甲基-2,2-二氧代苯并[c][1,2,5]噻二唑-1(3H)-基)哌啶-1-基)戊-4-烯-1-酮 CAS No. 2034279-82-6](/img/structure/B2665184.png)

1-(4-(3-甲基-2,2-二氧代苯并[c][1,2,5]噻二唑-1(3H)-基)哌啶-1-基)戊-4-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[c][1,2,5]thiadiazole (BTZ) is a group that has been incorporated into polymers of intrinsic microporosity (PIMs) for use in flow photochemistry . These polymers offer a combination of processability and inherent microporous features, which makes them suitable for the immobilisation of light-harvesting groups .

Synthesis Analysis

The BTZ group has been chemically incorporated into PIM-EA-TB through a copolymerisation strategy, allowing up to 5% BTZ incorporation without compromising processability or microporosity .Molecular Structure Analysis

The BTZ-doped PIMs were utilised as either homogeneous or heterogeneous visible light photosensitisers of oxygen under both batch and continuous flow conditions .Chemical Reactions Analysis

The BTZ-doped PIMs were used in photocatalysis, a sustainable method to achieve clean chemical transformations . In particular, they were used in the efficient photosensitisation of oxygen to generate the reactive species singlet oxygen (1O2), which is a powerful oxidant .Physical And Chemical Properties Analysis

The BTZ-doped PIMs demonstrated solution processability, which was shown by the simple deposition of the photoactive microporous polymer onto glass beads .科学研究应用

合成和化学性质

该化合物属于一类更广泛的化学物质,包括噻二唑衍生物,它们以在药物化学和药物合成中的广泛应用而闻名。此类化合物的合成通常涉及复杂的反应,旨在引入赋予所需生物活性的特定官能团。例如,噻二唑衍生物的合成和评价已在药理活性方面得到广泛研究。这些化合物对各种微生物表现出显着的生物活性,表明它们作为治疗剂的潜力 (Suresh, Lavanya, & Rao, 2016).

药理应用

噻二唑衍生物已被研究用于各种药理应用。研究强调了它们作为抗菌和抗真菌剂的潜力,对一系列病原体表现出广谱活性。例如,含有哌嗪的新型 1,3,4-噻二唑酰胺衍生物已显示出对某些细菌和真菌菌株的抑制作用,表明它们作为抗菌剂的潜力 (Xia, 2015)。类似地,其他研究集中于噻二唑衍生物的抗利什曼原虫活性,一些化合物对利什曼原虫主要前鞭毛体表现出强活性,表明它们可用于治疗利什曼病 (Foroumadi, Emami, Pournourmohammadi, Kharazmi, & Shafiee, 2005).

作用机制

The mechanism of action involves photosensitisation, a process which requires only oxygen, light of a suitable wavelength and a photosensitiser possessing an accessible electronically excited triplet state of suitable energy . Upon absorbing light of sufficient energy, a photosensitiser will be excited to its first electronically excited singlet state (S1) and then occupy the triplet state (T1) via intersystem crossing (ISC) .

未来方向

属性

IUPAC Name |

1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-3-4-9-17(21)19-12-10-14(11-13-19)20-16-8-6-5-7-15(16)18(2)24(20,22)23/h3,5-8,14H,1,4,9-13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKLGOAFEWBLKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

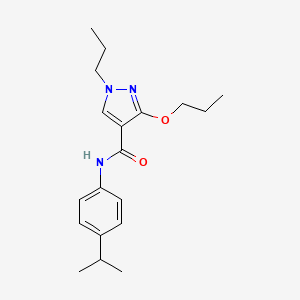

![[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2665102.png)

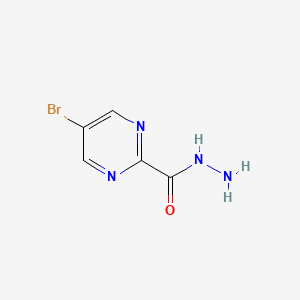

![2-(1H-indol-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2665103.png)

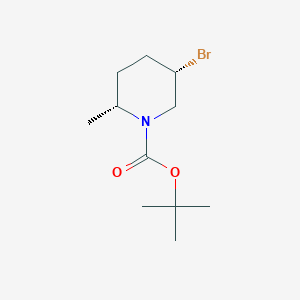

![2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole](/img/structure/B2665104.png)

![2-((1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2665110.png)

![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2665111.png)

![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2665114.png)

![N-(4-(methylthio)benzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2665116.png)

![2-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2665118.png)

![4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2665122.png)

![2-methoxy-4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2665124.png)